![molecular formula C15H18N2O4 B13511376 3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid CAS No. 2183577-03-7](/img/structure/B13511376.png)
3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid: is a heterocyclic compound with a fascinating structure. Let’s break it down:
-
Indole: : This compound contains an indole ring, which is a bicyclic aromatic system consisting of a benzene ring fused to a five-membered pyrrole ring. Indoles are prevalent in natural products and drugs, playing essential roles in cell biology.
-
Boc Group: : The Boc (tert-butoxycarbonyl) group is a common protecting group in organic synthesis. It shields the amino functionality during reactions and can be removed later.
Métodos De Preparación
Here are the synthetic routes for 3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid :
Análisis De Reacciones Químicas
Reactivity: As an indole derivative, it can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation.
Major Products: The major products depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Chemistry: Researchers explore novel synthetic methods involving indoles.
Biology: Indoles play roles in signaling pathways and are found in natural products.
Medicine: Investigate potential anticancer or antimicrobial properties.
Industry: Indoles serve as building blocks for drug development.
Mecanismo De Acción
Targets: Explore how this compound interacts with cellular components.
Pathways: Investigate signaling pathways affected by this indole derivative.
Comparación Con Compuestos Similares
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related indole derivatives.
Propiedades
Número CAS |
2183577-03-7 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)16-8-10-9-6-4-5-7-11(9)17-12(10)13(18)19/h4-7,17H,8H2,1-3H3,(H,16,20)(H,18,19) |
Clave InChI |
FZNKXWMTITVNIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(NC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


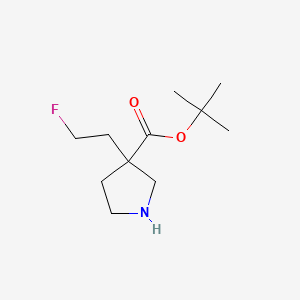

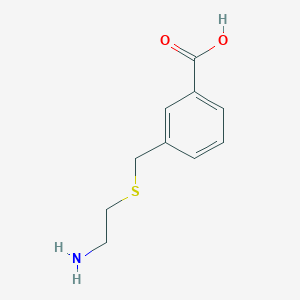
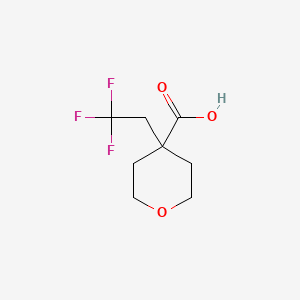
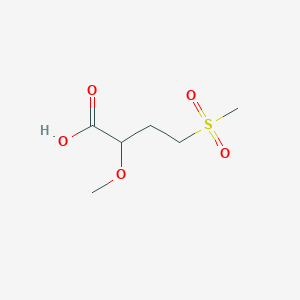
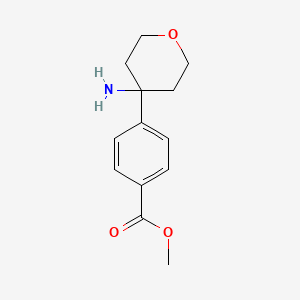
![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)
![4-[4-(Bromomethyl)phenoxy]-1,2-difluorobenzene](/img/structure/B13511346.png)
![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)

![(3AR,6aR)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13511363.png)
![(S)-2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanoic acid](/img/structure/B13511368.png)
